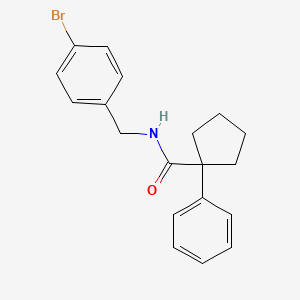

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

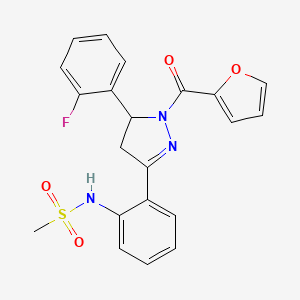

Übersicht

Beschreibung

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide, also known as BPF, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. BPF has been shown to have various biochemical and physiological effects that make it a valuable compound for studying biological processes.

Wissenschaftliche Forschungsanwendungen

Conformational Analysis in Model Peptides

Research on the computation of stable conformations of formamide and its derivatives, including glycine and N-methyl-N-acetyl-aminoacidamides, utilized the EPEN/2-model for investigating peptides. The study revealed that calculated stable conformations qualitatively agree with experimental outcomes in unpolar solvents, suggesting potential applications in understanding peptide structure and behavior (Walther, 1987).

Synthesis of Organic Compounds

An efficient route for synthesizing 1-formyl-1,2-dihydroquinolines has been developed, which is critical for the creation of various organic compounds. This process involves the cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, feasibly prepared by reacting N-(o-acylphenyl)formamides with alkenylmagnesium bromides (Kobayashi et al., 1995).

Carbon-monoxide-free Aminocarbonylation

A carbon-monoxide-free method for aminocarbonylating aryl halides using N-substituted formamides has been developed, utilizing palladium acetate and Xantphos. This methodology provides a safer alternative for producing various amides, eliminating the need for toxic carbon monoxide gas (Sawant et al., 2011).

Ligand-Controlled Selective N-Methylation or N-Formylation

Research demonstrated that cupric subcarbonate is effective for the reductive functionalization of CO2, producing formamides and methylamines with phenylsilane as a reductant. By choosing specific ligands, it is possible to switch between N-formylation and N-methylation, showcasing the versatility of this approach for synthesizing different nitrogen-containing compounds (Li et al., 2018).

Molecular Docking and Hirshfeld Surface Analysis

A study on N-(4-Bromo-Phenyl)-Formamide, a novel derivative, involved molecular docking and Hirshfeld surface analysis to investigate its antimicrobial properties. This research highlights the compound's potential in pharmaceutical applications and provides insights into its interaction with various receptors (Malek et al., 2020).

Eigenschaften

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-17-10-8-15(9-11-17)14-21-18(22)19(12-4-5-13-19)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGUERFBPNBCCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-Bromophenyl)methyl)(phenylcyclopentyl)formamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-(2-thienyl)prop-2-enenitrile](/img/structure/B2877154.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877157.png)

![3,5-dimorpholino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2877158.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2877160.png)

![N-[(6-methoxypyridin-3-yl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B2877161.png)

![Phenyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2877162.png)